4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine
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Overview
Description
4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine atoms at positions 4 and 6, and a methoxy group at position 7 on the pyrido[3,2-D]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dichloropyrimidine with methoxy-substituted reagents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction parameters and can significantly reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed
Substitution: Formation of 4,6-disubstituted derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of dechlorinated or partially reduced derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. .
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound has been shown to interact with kinases, proteases, and other enzymes involved in critical cellular pathways. The inhibition of these enzymes can lead to the disruption of cellular processes such as cell division, signal transduction, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for forming diverse derivatives. Its ability to inhibit a wide range of enzymes makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H5Cl2N3O |
---|---|
Molecular Weight |
230.05 g/mol |
IUPAC Name |
4,6-dichloro-7-methoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H5Cl2N3O/c1-14-5-2-4-6(13-7(5)9)8(10)12-3-11-4/h2-3H,1H3 |
InChI Key |
DRUBHBMQFNFXBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=C2C(=C1)N=CN=C2Cl)Cl |
Origin of Product |
United States |
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